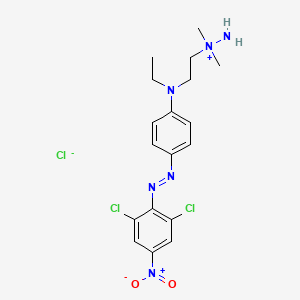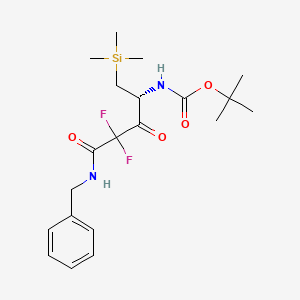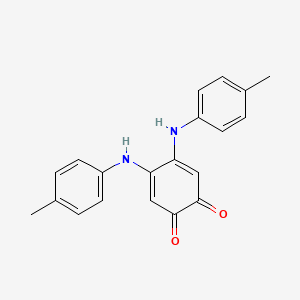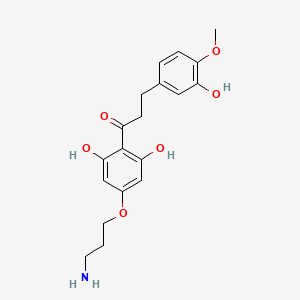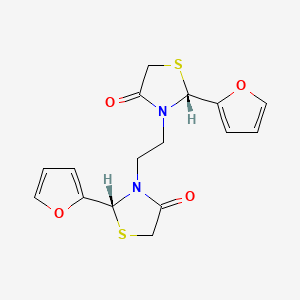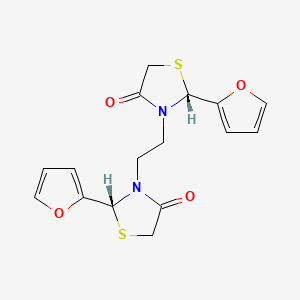
4-Thiazolidinone, 3,3'-ethylenebis(2-(2-furyl)-, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)-) is a heterocyclic compound characterized by the presence of a thiazolidinone ring fused with furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)-) typically involves the condensation of ethylenediamine with 2-furyl isothiocyanate, followed by cyclization. The reaction conditions often include:
-
Condensation Reaction
Reagents: Ethylenediamine and 2-furyl isothiocyanate.
Solvent: Typically anhydrous ethanol or methanol.
Temperature: Room temperature to 50°C.
Duration: Several hours to overnight.
-
Cyclization
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Elevated temperatures (60-100°C).
Duration: 2-4 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures (25-60°C).
Products: Oxidized derivatives with potential changes in biological activity.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Low temperatures (0-25°C) to prevent over-reduction.
Products: Reduced forms with altered electronic properties.
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Conditions: Varying temperatures depending on the reagent (0-100°C).
Products: Substituted derivatives with diverse functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine, chlorine.
Nucleophiles: Amines, thiols.
Scientific Research Applications
Chemistry
In chemistry, 4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)-) is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound exhibits antimicrobial, antifungal, and antiviral activities. It is studied for its potential to inhibit the growth of various pathogens, making it a candidate for new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways and target specific enzymes makes it a promising compound for drug development.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also explored for its role in agricultural chemicals and pest control.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)-) involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.
Furan Derivatives: Compounds with furan rings but different functional groups.
Ethylenediamine Derivatives: Compounds with ethylenediamine backbones but different ring structures.
Uniqueness
4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)-) is unique due to its combination of thiazolidinone and furan rings, which confer distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and diverse chemical reactivity, making it a versatile compound in research and industry.
Properties
CAS No. |
131420-33-2 |
|---|---|
Molecular Formula |
C16H16N2O4S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2R)-2-(furan-2-yl)-3-[2-[(2R)-2-(furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O4S2/c19-13-9-23-15(11-3-1-7-21-11)17(13)5-6-18-14(20)10-24-16(18)12-4-2-8-22-12/h1-4,7-8,15-16H,5-6,9-10H2/t15-,16-/m1/s1 |
InChI Key |
OSTZLKXUWQQKPD-HZPDHXFCSA-N |
Isomeric SMILES |
C1C(=O)N([C@H](S1)C2=CC=CO2)CCN3[C@H](SCC3=O)C4=CC=CO4 |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CO2)CCN3C(SCC3=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


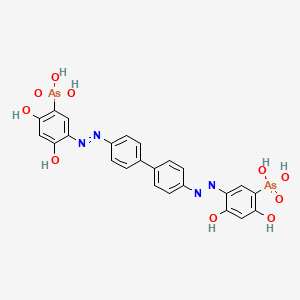
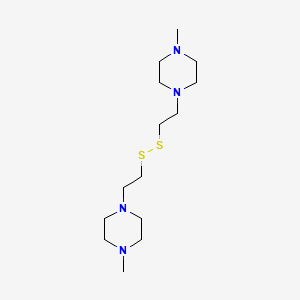
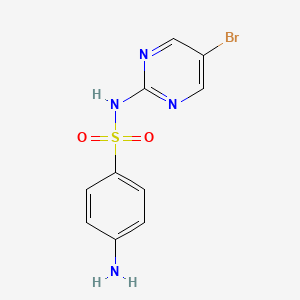
![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)

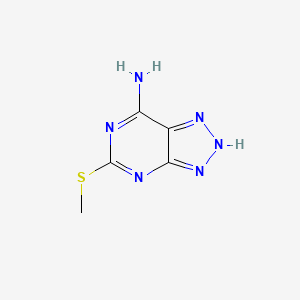
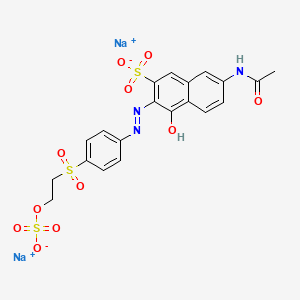
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)

